molecular formula C14H11BClF3O3 B1368685 (4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid CAS No. 849062-05-1

(4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid

Cat. No. B1368685
CAS RN: 849062-05-1
M. Wt: 330.49 g/mol
InChI Key: SINBWLIQPYPVCZ-UHFFFAOYSA-N
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Description

“(4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid” is a chemical compound with the empirical formula C14H11BClF3O3 . It is a solid substance with a molecular weight of 330.49 . The compound’s structure can be represented by the SMILES string OB(O)c1ccc(COc2cc(ccc2Cl)C(F)(F)F)cc1 .


Molecular Structure Analysis

The InChI string for this compound is 1S/C14H11BClF3O3/c16-12-6-3-10(14(17,18)19)7-13(12)22-8-9-1-4-11(5-2-9)15(20)21/h1-7,20-21H,8H2 . This indicates the connectivity and hydrogen count of the molecule’s atoms.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 165-170 °C (lit.) .

Scientific Research Applications

Catalysis and Organic Synthesis

(4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid and its derivatives have been explored for their catalytic properties, particularly in organic synthesis. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, has been demonstrated to be an effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalyst is notably efficient for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).

Chemical Synthesis and Structural Studies

Boronic acids, including (4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid, are key intermediates and building blocks in the synthesis of various organic compounds. Research has shown that the introduction of an aminophosphonic acid group into a boronic acid can open new avenues for application. Two new derivatives of this nature have been synthesized for structural studies (Zhang et al., 2017).

Fluorescence and Luminescence Studies

Boronic acid derivatives, including those related to (4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid, have been studied for their fluorescence properties. For example, the fluorescence quenching of two boronic acid derivatives in alcohols has been investigated, providing insights into the solute conformations and the potential for sensing applications (Geethanjali et al., 2015).

Polymer Science

In polymer science, boronic acid derivatives play a role in synthesizing polymers with unique properties. For instance, the synthesis of novel arylene ether polymers using a Suzuki-coupling reaction with boronic acid derivatives has been reported. These polymers exhibit high glass-transition temperatures and solubility in various organic solvents, making them suitable for optical transparent materials (Huang et al., 2007).

Protective Group Chemistry

Boronic acids, including derivatives of (4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid, are also used as protective groups in organic synthesis. They have been applied as recoverable and reusable protective agents for diols, enabling their use in complex organic transformations under mild conditions (Shimada et al., 2018).

Mechanism of Action

Target of Action

Boronic acids, including phenylboronic acids, are known to be used in suzuki-miyaura cross-coupling reactions . This suggests that the compound could potentially target a variety of organic molecules for the formation of carbon-carbon bonds.

Mode of Action

The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling . In this process, the boronic acid transfers an organic group to a metal catalyst, such as palladium . This forms a new metal-carbon bond and results in the coupling of two organic fragments .

Biochemical Pathways

The suzuki-miyaura coupling reaction, in which this compound may participate, is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and organic materials . Therefore, the compound could potentially influence a variety of biochemical pathways depending on the specific targets and the context of its use.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and the context of its use. In the context of Suzuki-Miyaura coupling, the compound would facilitate the formation of carbon-carbon bonds, leading to the synthesis of new organic compounds .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactants or catalysts could influence the compound’s action, efficacy, and stability . For instance, the Suzuki-Miyaura coupling reaction typically requires a base and a palladium catalyst . Additionally, the reaction is often performed in a polar solvent and can be influenced by the pH of the environment .

properties

IUPAC Name

[4-[[2-chloro-5-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BClF3O3/c16-12-6-3-10(14(17,18)19)7-13(12)22-8-9-1-4-11(5-2-9)15(20)21/h1-7,20-21H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINBWLIQPYPVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584654
Record name (4-{[2-Chloro-5-(trifluoromethyl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849062-05-1
Record name B-[4-[[2-Chloro-5-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-{[2-Chloro-5-(trifluoromethyl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2�-Chloro-5�-(trifluoromethyl)phenoxy)methyl]phenylboronic acid
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